![molecular formula C13H23F2NO5S B2592198 Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate CAS No. 1881296-52-1](/img/structure/B2592198.png)
Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate is a chemical compound with the linear formula C13H23F2NO5S . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate has a molecular weight of 329.37 . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Key Intermediates: Tert-butyl piperidine derivatives are synthesized as key intermediates in producing various biologically active compounds. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
- Molecular Structure Analysis: Structural characterization of tert-butyl piperidine derivatives is performed using various spectroscopic methods. The molecular structure of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using 1H NMR spectroscopy and high-resolution mass spectrometry, revealing intricate molecular configurations (Moriguchi et al., 2014).
Synthesis of Biologically Active Compounds
- Alkaloid Synthesis: Tert-butyl piperidine derivatives are utilized as chiral building blocks for synthesizing biologically active alkaloids. For instance, the enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used for the stereoselective synthesis of alkaloids such as sedridine and coniine (Passarella et al., 2005).
- Anticancer Drug Intermediates: These compounds also serve as intermediates for small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, synthesized from piperidin-4-ylmethanol, is a significant intermediate in this field (Zhang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2NO5S/c1-12(2,3)21-11(17)16-7-5-10(13(14,15)9-16)6-8-20-22(4,18)19/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFOKRAKBXHRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate |
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